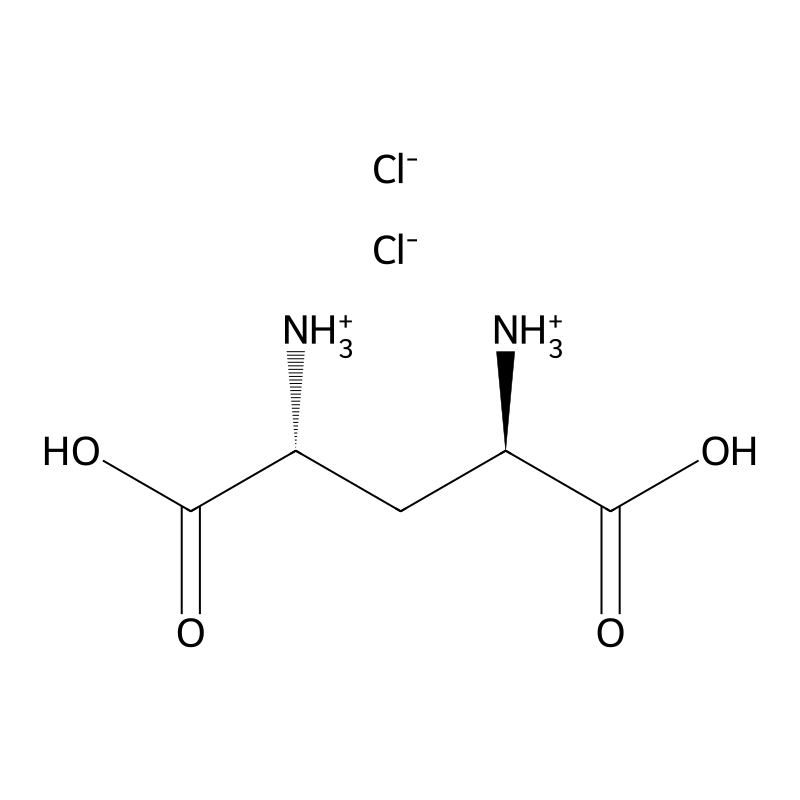

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Neuromodulation and Neurotransmission:

- Studies suggest D-Asp may act as a neuromodulator, influencing the release of other neurotransmitters like glutamate and norepinephrine. This role is being investigated in the context of learning, memory, and mood regulation.

Endocrine Function:

- Research suggests D-Asp may play a part in regulating hormone production, particularly gonadotropin-releasing hormone (GnRH) in the hypothalamus. This has led to investigations into its potential effects on fertility and hormone imbalances.

Muscle Growth and Development:

- D-Asp is present in the testes and nerve tissues and may be involved in muscle protein synthesis. Studies are exploring its potential role in athletic performance and muscle recovery.

Cell Signaling and Gene Expression:

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral compound that belongs to the class of amino acids and is a derivative of glutamic acid. This compound features two amino groups and two carboxylic acid groups, making it a dicarboxylic amino acid. Its chemical formula is C5H10Cl2N2O4, and it is often utilized in various biochemical applications due to its structural properties and biological significance.

- Mild Irritation: Potential for skin and eye irritation upon contact.

- Dust Inhalation: Inhalation of dust particles may irritate the respiratory tract.

- Standard Laboratory Safety Measures: As with any unknown compound, standard laboratory safety practices should be followed when handling it.

- Acid-Base Reactions: The carboxylic acid groups can donate protons, allowing the compound to act as an acid, while the amino groups can accept protons, allowing it to function as a base.

- Peptide Bond Formation: It can react with other amino acids to form peptide bonds, which are essential for protein synthesis.

- Decarboxylation: Under certain conditions, the carboxylic groups may undergo decarboxylation, leading to the formation of amines.

These reactions highlight its potential utility in synthetic organic chemistry and biochemistry.

This compound exhibits significant biological activity due to its structural similarity to glutamic acid, an important neurotransmitter in the central nervous system. It is involved in:

- Neurotransmission: It may influence excitatory neurotransmission pathways.

- Metabolic Pathways: As a derivative of glutamic acid, it plays a role in various metabolic processes, including nitrogen metabolism and the synthesis of other amino acids.

- Potential Therapeutic Uses: Research suggests that derivatives of this compound may have applications in treating neurological disorders due to their interaction with neurotransmitter systems.

The synthesis of (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride can be achieved through several methods:

- Starting from Glutamic Acid: The compound can be synthesized by modifying glutamic acid through selective amination and subsequent hydrochloride salt formation.

- Chemical Synthesis: Utilizing various reagents such as ammonia and hydrochloric acid, chemists can create this compound through controlled reactions that yield the desired stereochemistry.

- Enzymatic Synthesis: Biocatalysis using specific enzymes can facilitate the formation of this compound from simpler substrates under mild conditions.

These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride has several applications:

- Pharmaceuticals: It serves as a building block for synthesizing various drugs and therapeutic agents.

- Biochemical Research: It is used in studies related to amino acid metabolism and protein synthesis.

- Nutritional Supplements: Due to its role in neurotransmission and metabolism, it may be included in formulations aimed at enhancing cognitive function or physical performance.

Interaction studies involving (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride have shown:

- Binding Affinity: Research indicates that this compound may bind effectively to certain receptors associated with neurotransmission.

- Synergistic Effects: When combined with other amino acids or neurotransmitters, it may exhibit synergistic effects that enhance its biological activity.

- Metabolic Interactions: It interacts with various metabolic pathways, influencing the levels of other key metabolites in biological systems.

These interactions underline its importance in both physiological and pharmacological contexts.

Several compounds exhibit similarities to (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Glutamic Acid | Contains one amino group and two carboxyl groups | Naturally occurring neurotransmitter |

| D-Glutamic Acid | Mirror image of L-glutamic acid | Less biologically active compared to L-isomer |

| 5-Aminolevulinic Acid | Contains a pyrrole ring | Precursor in heme synthesis |

| (2S)-2-Aminopentanedioic Acid | Similar structure but different stereochemistry | Important for protein synthesis |

The uniqueness of (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride lies in its specific stereochemistry and dual amino functionality, which distinguishes it from other similar compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride represents a highly specific stereoisomer within the broader family of diaminopentanedioic acids, compounds that have garnered significant attention in amino acid chemistry due to their unique structural properties and biological relevance. The compound is catalogued in the PubChem database under CID 70700554, with the molecular formula C5H12Cl2N2O4 and a molecular weight of 235.06 g/mol. The systematic IUPAC nomenclature identifies this compound as (2R,4R)-2,4-diaminopentanedioic acid;dihydrochloride, emphasizing the critical stereochemical designations at positions 2 and 4.

The compound's CAS registry number 390362-42-2 provides a unique identifier that distinguishes it from other stereoisomers within the same chemical family. Alternative nomenclature includes (2R,4R)-Diaminoglutaric acid 2HCl, reflecting its relationship to glutaric acid derivatives. The dihydrochloride salt form significantly influences the compound's physical properties, solubility characteristics, and stability profile, making it more suitable for laboratory handling and storage compared to the free amino acid form.

The stereochemical notation (2R,4R) indicates the absolute configuration at both chiral centers, distinguishing this compound from the (2S,4S), (2R,4S), and (2S,4R) stereoisomers. This precise stereochemical definition is crucial for understanding the compound's potential biological activities and synthetic applications, as different stereoisomers can exhibit dramatically different properties and behaviors in biological systems.

Historical Context in Amino Acid Chemistry

The development of synthetic methodologies for diaminopentanedioic acid derivatives has a rich historical foundation dating back to the early 20th century, when Fischer first reported the preparation of 2,4-diaminobutyric acid via the β-phthalimido ethylmalonic ester route in 1901. This pioneering work established fundamental principles for amino acid synthesis that would later influence the development of more sophisticated approaches to stereochemically defined amino acid derivatives. The evolution from these early synthetic methods to modern stereoselective approaches represents a significant advancement in synthetic organic chemistry.

The discovery of diaminobutyric acid as a major constituent of polymyxins and aerosporins during 1948-1959 provided substantial impetus for research into related diamino acid structures. This period marked a crucial transition in amino acid chemistry, as researchers began to recognize the importance of stereochemical control in amino acid synthesis and the biological significance of specific stereoisomers. The work of Karrer and colleagues, who converted N-acetylglutamine into 2,4-diaminobutyric acid through Hofmann's degradation reaction, demonstrated early attempts at systematic synthetic approaches.

Subsequent developments by Adamson in 1939 introduced the Schmidt reaction as a method for converting carboxylic acids to corresponding amines, specifically applied to α-amino-dicarboxylic acids. This approach represented a significant advancement in synthetic methodology, achieving yields of 42% for 2,4-diaminobutyric acid derivatives. The historical progression from these early methods to contemporary stereoselective synthesis strategies illustrates the evolution of synthetic organic chemistry and the increasing sophistication in controlling stereochemical outcomes.

Significance in Stereochemical Research

The (2R,4R) stereoisomer of 2,4-diaminopentanedioic acid dihydrochloride occupies a unique position in stereochemical research due to its specific three-dimensional arrangement and the challenges associated with its stereoselective synthesis. Modern synthetic approaches to related diaminopentanedioic acid derivatives have demonstrated the complexity involved in achieving precise stereochemical control, as evidenced by recent work on stereoselective synthesis methodologies.

Contemporary research has focused on developing efficient stereoselective synthetic routes for various diaminopentanedioic acid stereoisomers, with particular emphasis on substrate-controlled and reagent-controlled reduction strategies. The synthesis of meso-diaminopimelic acid and its biological precursor, l,l-diaminopimelic acid, has provided valuable insights into the challenges and opportunities presented by stereoselective amino acid synthesis. These developments have direct relevance to the synthesis and characterization of (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride.

The compound's parent structure, identified as D-Glutamic acid, 4-amino-, (4R)-, establishes its relationship to naturally occurring amino acids and highlights its potential significance in biochemical research. The availability of multiple stereoisomeric forms, including the (2S,4S) configuration available through commercial suppliers, provides researchers with opportunities for comparative studies and structure-activity relationship investigations.

The synthetic approaches for (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride encompass several sophisticated methodologies that have been developed to achieve high stereoselectivity and efficient preparation of this important chiral building block. The following sections detail the major synthetic strategies, with particular emphasis on asymmetric synthesis approaches, Garner's aldehyde as a key intermediate, protecting group strategies, and purification techniques.

Asymmetric Synthesis Approaches

Asymmetric synthesis represents the cornerstone of modern approaches to preparing enantiomerically pure (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride. These methodologies rely on the controlled introduction of chirality through various catalytic and stoichiometric approaches [1] [2] [3].

Chiral Auxiliary-Based Methods

Chiral auxiliary-based approaches constitute one of the most reliable and well-established methodologies for stereoselective amino acid synthesis. These methods utilize temporarily attached chiral moieties that direct the stereochemical outcome of subsequent transformations [4] [5].

Oxazolidinone-Based Auxiliaries

The application of chiral oxazolidinones, particularly those derived from Evans auxiliaries, has proven highly effective in the synthesis of diaminopentanedioic acid derivatives. These auxiliaries provide excellent facial selectivity during alkylation reactions, typically achieving enantiomeric excesses in the range of 85-98% [4]. The oxazolidinone framework creates a rigid chelation complex with metal enolates, ensuring predictable stereochemical outcomes. The removal of the auxiliary can be accomplished under mild conditions using lithium hydroperoxide or lithium hydroxide, preserving the integrity of the amino acid framework [4].

Menthol-Derived Auxiliaries

Menthol-based chiral auxiliaries offer an alternative approach, particularly advantageous for their commercial availability and ease of handling. The use of menthone derivatives in 1,3-dipolar cycloaddition reactions has been demonstrated for the synthesis of C-glycosylated amino acids, with the auxiliary controlling the stereochemical outcome through steric interactions [4]. These systems typically provide diastereomeric ratios exceeding 10:1, making them suitable for large-scale applications.

Mechanistic Considerations

The success of chiral auxiliary methods relies on the formation of well-defined transition states where the auxiliary creates a differentiated steric environment. In the case of amino acid synthesis, the auxiliary must effectively distinguish between the prochiral faces of the substrate while maintaining compatibility with the amino functionality. The removal of the auxiliary represents a critical step that must proceed without racemization or epimerization of the newly formed stereogenic centers [5].

Stereoselective Catalytic Reactions

Catalytic asymmetric synthesis has emerged as the preferred methodology for industrial-scale preparation of chiral amino acids due to its efficiency and atom economy. Several distinct catalytic approaches have been developed for the synthesis of diaminopentanedioic acid derivatives [1] [6] [7].

Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation represents one of the most mature and successful approaches to chiral amino acid synthesis. Rhodium and iridium complexes bearing chiral phosphine ligands have demonstrated exceptional performance in the hydrogenation of dehydroamino acid precursors [8] [9] [10].

The mechanistic pathway involves the coordination of the prochiral substrate to the metal center, followed by stereoselective hydrogen delivery. The choice of chiral ligand is crucial, with BINAP, DuPhos, and other bidentate phosphines providing excellent enantioselectivities exceeding 95%. Industrial implementations of this technology have achieved substrate-to-catalyst ratios of up to 10,000:1, demonstrating the practical viability of these methods [9].

Recent advances have extended this methodology to include nickel-catalyzed systems, which offer environmental and economic advantages. Nickel complexes with appropriately designed chiral ligands have achieved enantiomeric excesses of 90-99% in the hydrogenation of α-substituted ketimino esters, providing access to α-monosubstituted α-amino acid derivatives [11].

Photoredox Catalysis

The integration of photoredox catalysis with chiral auxiliary chemistry has opened new pathways for amino acid synthesis under mild conditions. This approach utilizes visible light-activated photocatalysts to generate carbon-centered radicals from carboxylic acid precursors, which then undergo stereoselective addition to chiral glyoxylate-derived sulfinyl imines [3] [6] [12].

The methodology offers several advantages, including the use of readily available carboxylic acids as radical precursors without prior derivatization, excellent functional group tolerance, and the ability to access highly functionalized amino acid structures that are challenging to prepare through traditional methods. Enantiomeric excesses typically range from 92-99%, with the reaction proceeding under mild conditions using organic acridinium-based photocatalysts [12] [13].

Synergistic Photoredox and Biocatalysis

A particularly innovative approach combines photoredox catalysis with engineered enzymes to create activation modes that are both new-to-chemistry and new-to-biology. This synergistic platform enables the stereoselective synthesis of diverse non-canonical amino acids, including those bearing challenging stereochemical dyads and triads [6] [7] [14].

The methodology employs pyridoxal phosphate-dependent enzymes that have been engineered to work in concert with photoredox catalysts. This approach achieves excellent diastereo- and enantiocontrol while operating in a convergent and protecting-group-free fashion. The α-stereochemistry of the products can be edited to provide either natural L-amino acids or unnatural D-amino acids with excellent selectivity [7] [14].

Starting from Garner's Aldehyde

Garner's aldehyde has emerged as one of the most versatile and widely utilized chiral building blocks in amino acid synthesis. This configurationally stable aldehyde provides a reliable platform for the stereoselective construction of complex amino acid derivatives [15] [16] [17].

Synthesis of Garner's Aldehyde

The preparation of Garner's aldehyde requires careful optimization to achieve high yields while maintaining stereochemical integrity. Several synthetic routes have been developed, each with distinct advantages and limitations [15] [16].

The original Garner procedure involves the sequential protection of L-serine with tert-butoxycarbonyl (Boc) anhydride, esterification with iodomethane, formation of the dimethyloxazolidine ring using 2,2-dimethoxypropane and p-toluenesulfonic acid, followed by reduction with diisobutylaluminum hydride (DIBAL-H). While this route provides the desired aldehyde in 46-58% overall yield, some epimerization (5-7% loss of enantiomeric excess) has been observed during the reduction step [15] [16].

The Dondoni modification reverses the order of the first two steps, performing esterification before Boc protection. This modification improves the overall yield to 75-85% and reduces the extent of epimerization. However, the method requires careful purification of intermediates to achieve the reported yields [15] [16].

The Koskinen procedure represents a further refinement, utilizing Fischer esterification conditions followed by Boc protection and acetonide formation under mild Lewis acidic conditions. The key improvement lies in maintaining the DIBAL-H reduction temperature below -75°C, which minimizes epimerization and provides the aldehyde in 97% enantiomeric excess with an overall yield of 66-71% [15] [16].

Applications in Diaminopentanedioic Acid Synthesis

Garner's aldehyde serves as an excellent precursor for the synthesis of various amino acid derivatives through well-established transformations. The aldehyde functionality can be elaborated through aldol reactions, Wittig olefinations, and other carbon-carbon bond-forming reactions while maintaining the stereochemical integrity of the existing chiral centers [15] [16].

For the synthesis of diaminopentanedioic acid derivatives, Garner's aldehyde can undergo homologation reactions to install the requisite carbon framework. The protected amino group provides orthogonal reactivity, allowing for selective transformations at the aldehyde while preserving the amino functionality. Subsequent oxidation and deprotection steps can then reveal the target diaminopentanedioic acid structure [16].

Configurational Stability and Handling

One of the key advantages of Garner's aldehyde is its configurational stability under typical synthetic conditions. The molecule can be purified by high vacuum distillation and stored as crystalline material at low temperatures. The presence of the Boc protecting group and the oxazolidine ring system provides sufficient steric bulk to prevent epimerization at the α-center during most synthetic transformations [15] [16].

Protecting Group Strategies

The successful synthesis of (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride requires careful consideration of protecting group strategies to ensure orthogonal reactivity and prevent unwanted side reactions. The presence of multiple amino groups and carboxylic acid functionalities necessitates a sophisticated protection scheme [18] [19] [20].

α-Amino Protection

The primary amino group at the α-position requires protection that is compatible with the synthetic transformations while being readily removable under mild conditions. Several protecting groups have proven effective for this purpose [18] [19] [20].

tert-Butoxycarbonyl (Boc) Protection

Boc protection remains one of the most widely used strategies for α-amino protection in amino acid synthesis. The Boc group can be introduced using di-tert-butyl dicarbonate under basic conditions and removed using trifluoroacetic acid or hydrochloric acid. This protecting group is stable to basic conditions and nucleophilic reagents, making it compatible with many synthetic transformations. The cleavage conditions are sufficiently mild to preserve most other functionalities while being selective for the carbamate linkage [18] [19] [20].

Fluorenylmethoxycarbonyl (Fmoc) Protection

Fmoc protection offers orthogonality to Boc chemistry and is particularly valuable in solid-phase synthesis applications. The Fmoc group is introduced using Fmoc chloride or Fmoc-N-hydroxysuccinimide ester and can be removed using piperidine or other secondary amines. This base-labile protecting group is stable under acidic conditions, providing complementary reactivity to Boc-protected systems [19] [20] [21].

Side Chain Protection

The presence of additional amino groups in diaminopentanedioic acid requires selective protection strategies that allow for differential reactivity. The choice of side chain protecting groups must consider their stability under the conditions required for α-amino deprotection [20] [21].

Differential Protection Strategies

The synthesis of diaminopentanedioic acid derivatives often requires the ability to selectively unmask one amino group while maintaining protection of others. This can be achieved through the use of orthogonal protecting group combinations, such as Boc and Fmoc, which can be removed under mutually exclusive conditions [20] [21].

The tert-butyl ester is commonly employed for carboxylic acid protection and can be removed simultaneously with Boc groups using trifluoroacetic acid. This strategy simplifies the synthetic sequence by allowing multiple deprotection steps to be performed in a single operation [20] [21].

Protecting Group Removal and Final Deprotection

The final deprotection sequence must be carefully orchestrated to avoid unwanted side reactions or decomposition. For diaminopentanedioic acid synthesis, the typical sequence involves simultaneous removal of all protecting groups using strong acid conditions. The resulting free amino acid can then be converted to the dihydrochloride salt through treatment with hydrochloric acid [22].

Purification and Resolution Techniques

The purification and resolution of (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride represent critical steps in the synthetic process, particularly for achieving the high purity required for pharmaceutical applications. Several complementary techniques have been developed to address the unique challenges associated with amino acid purification [23] [24] [25] [26].

Ion Exchange Chromatography

Ion exchange chromatography remains the gold standard for amino acid purification due to its matrix-insensitive nature and high resolution capabilities. The technique separates amino acids based on their net charge at a given pH, providing excellent selectivity for closely related structures [26] [27] [28].

Cation Exchange Systems

Cation exchange chromatography is particularly well-suited for the purification of diaminopentanedioic acid derivatives due to their positive charge at physiological pH. The use of strong cation exchange resins, such as sulfonated polystyrene-divinylbenzene materials, provides robust separation with high capacity and reproducibility. Gradient elution using increasing concentrations of sodium or lithium chloride allows for the systematic separation of amino acid mixtures [26] [27] [29].

Operational Parameters

The success of ion exchange purification depends on careful optimization of several parameters, including pH, ionic strength, temperature, and flow rate. For diaminopentanedioic acid purification, operation at pH values approximately one unit below the isoelectric point ensures strong binding to the cation exchange resin while maintaining structural integrity [26] [28].

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high sensitivity and automation capabilities, making them valuable for both analytical and preparative applications. Several HPLC approaches have been developed for amino acid analysis and purification [30] [31] [32].

Reversed-Phase HPLC

Reversed-phase chromatography with C8 or C18 stationary phases can be employed for amino acid separation, typically requiring pre-column derivatization to enhance detection sensitivity. Common derivatizing reagents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react with amino groups to form fluorescent derivatives [30] [31] [32].

The separation mechanism relies on differences in hydrophobicity between derivatized amino acids, allowing for baseline resolution of most common amino acids within 20-45 minutes. The method provides excellent sensitivity, with detection limits in the low picomolar range for fluorescent derivatives [30] [32].

Chiral HPLC

For the resolution of enantiomeric amino acid mixtures, chiral HPLC provides direct separation without the need for diastereomeric salt formation. Chiral stationary phases based on cyclodextrins, protein-based selectors, or synthetic chiral polymers can achieve baseline separation of amino acid enantiomers [33].

Supercritical Fluid Chromatography (SFC)

SFC represents a rapidly emerging technique for amino acid analysis that offers significant advantages in terms of speed and environmental impact. The use of supercritical carbon dioxide as the mobile phase, modified with small amounts of polar solvents, enables ultra-fast separations [24].

Recent developments have demonstrated the separation of 18 proteinogenic amino acid enantiomers within 6.5 minutes using a crown ether-based chiral stationary phase. When operated at higher flow rates, the analysis time can be reduced to less than 1 minute while maintaining baseline resolution for most amino acid pairs [24].

Enzymatic Resolution

Enzymatic resolution techniques offer exceptional selectivity and operate under mild conditions, making them attractive for the preparation of high-purity amino acid enantiomers. These methods exploit the stereospecific nature of enzyme-substrate interactions to achieve quantitative separation [23] [25].

Aminoacylase-Based Resolution

The use of aminoacylases for the resolution of N-acetyl amino acid derivatives represents a well-established approach. The enzyme selectively hydrolyzes one enantiomer of the N-acetyl derivative, leaving the other enantiomer unchanged. Subsequent separation of the free amino acid from the remaining N-acetyl derivative provides access to both enantiomers in high purity [25].

Lipase-Mediated Resolution

Lipases, particularly Candida antarctica lipase, have proven effective for the resolution of amino acid esters in aqueous-organic biphasic systems. The enzyme selectively hydrolyzes one enantiomer, allowing for separation based on the differential solubility of the ester and free acid forms [23] [25].

Crystallization Techniques

Crystallization remains an important technique for the final purification and isolation of amino acid products, particularly for achieving pharmaceutical-grade purity. Several crystallization approaches have been developed specifically for amino acid applications [34] [35] [36].

Traditional Crystallization Methods

Conventional crystallization techniques, including cooling crystallization, evaporative crystallization, and antisolvent crystallization, can be applied to amino acid purification. The choice of solvent system is critical, with water-alcohol mixtures frequently providing optimal results for amino acid crystallization [34] [36].

Metal-Assisted and Microwave-Accelerated Evaporative Crystallization (MA-MAEC)

Recent innovations in crystallization technology have led to the development of MA-MAEC, which significantly reduces crystallization times while maintaining crystal quality. This technique uses silver nanoparticle films as heterogeneous nucleation sites and microwave heating to create temperature gradients that promote rapid crystal growth [34] [35] [36].

MA-MAEC has been demonstrated to reduce amino acid crystallization times by up to 8-fold while increasing crystal growth rates by up to 50-fold compared to conventional room temperature crystallization. The technique maintains the same crystal structure as traditional methods while offering significant improvements in processing efficiency [34] [35] [36].

Quality Control and Analytical Considerations

The purification process must be supported by robust analytical methods to ensure product quality and purity. Multiple orthogonal analytical techniques are typically employed to fully characterize the final product [24] [37] [38].

Capillary electrophoresis provides rapid analysis with minimal sample requirements and can achieve excellent resolution for amino acid enantiomers using cyclodextrin-based chiral selectors. Mass spectrometry offers definitive identification and purity assessment, while nuclear magnetic resonance spectroscopy provides detailed structural confirmation [37] [38].